molecular formula C13H13NO6 B8651737 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran CAS No. 652158-93-5

7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran

Cat. No. B8651737
Key on ui cas rn: 652158-93-5
M. Wt: 279.24 g/mol
InChI Key: PJWHDKXFXMCIID-UHFFFAOYSA-N
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Patent
US07655802B2

Procedure details

To a suspension of 10% Pd on activated carbon (200 mg) in ethanol (100 mL), under N2 protection, was added 7-methoxy-2-(2-methyl-(1,3-dioxolan-2-yl))-4-nitrobenzofuran (6.50 g, 23 mmol). The reaction mixture was degassed under vacuum three times. The reaction mixture was stirred vigorously while hydrogen gas was allowed to flow over the reaction mixture. After 4 h the reaction was complete by TLC (5:1 hex:EA). The reaction mixture was filtered through a pad of celite and the celite was rinsed with additional ethanol. The solvent was removed in-vacuo to obtain 5.1 g (88% yield) of the title compound as a yellow oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([C:12]3([CH3:17])[O:16][CH2:15][CH2:14][O:13]3)=[CH:8][C:7]=2[C:6]([N+:18]([O-])=O)=[CH:5][CH:4]=1>C(O)C.[Pd]>[NH2:18][C:6]1[C:7]2[CH:8]=[C:9]([C:12]3([CH3:17])[O:13][CH2:14][CH2:15][O:16]3)[O:10][C:11]=2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
COC1=CC=C(C=2C=C(OC21)C2(OCCO2)C)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously while hydrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed under vacuum three times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the celite was rinsed with additional ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed in-vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C2=C1C=C(O2)C2(OCCO2)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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